molecular formula C18H15ClN2O2 B3014837 2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole CAS No. 477887-36-8

2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole

Cat. No.: B3014837
CAS No.: 477887-36-8
M. Wt: 326.78
InChI Key: XBSYHOHGHXNCFX-RGVLZGJSSA-N
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Description

2-chloro-1-methyl-3-({[(3-methylbenzoyl)oxy]imino}methyl)-1H-indole is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study focused on synthesizing and characterizing various indole derivatives, including the specified compound, to explore their biological activities. These compounds were synthesized using specific chemical reactions and characterized using techniques like 1H NMR, 13C NMR, and Mass Spectrometry. Their antimicrobial activity was assessed using the agar disc diffusion method (Muralikrishna et al., 2014).

Biological Evaluation as Antimitotic Agents

  • Another research investigated the antiproliferative effects of indole derivatives, targeting tubulin at the colchicine binding site and inducing apoptotic cell death. This study highlights the potential of these compounds in cancer treatment (Romagnoli et al., 2008).

Potential Anticancer Agents

  • In vitro evaluation of indole analogs revealed their significant cytotoxicity against various human tumor cell lines, indicating their potential as anticancer agents. These findings suggest their usefulness as lead compounds for further optimization in cancer therapy (Penthala et al., 2011).

Green Synthesis Applications

  • Research on the green synthesis of bis(2-methyl-1H-indole) derivatives using environmentally friendly conditions and novel catalysts was conducted. This approach offers improvements in the yield of products and simplicity in operation, demonstrating the versatility of indole compounds in green chemistry applications (Hosseinzadeh & Mokhtary, 2018).

Photophysical Studies for Fluorescent Probes

  • Indole derivatives have been studied for their photophysical properties, indicating their potential as fluorescent probes. These compounds showed significant spectral changes in fluorescence emission upon specific ion addition, highlighting their application in sensing technologies (Pereira et al., 2010).

Evaluation for Central Nervous System Depressant Activity

  • A study synthesized and evaluated indole derivatives for their central nervous system depressant activity. The research concluded that these compounds showed more depressant activity compared to a reference standard, suggesting potential therapeutic applications (Rawat & Shukla, 2016).

Antioxidant Activity

  • Indole derivatives have been investigated for their antioxidant activity, with studies demonstrating that these compounds exhibit significant reduction of oxidative stress, making them relevant in various biological applications (Vieira et al., 2017).

Corrosion Inhibition

  • Research on Schiff bases derived from L-Tryptophan, a related indole compound, showed their effectiveness in inhibiting corrosion of stainless steel in acidic environments. This illustrates the utility of indole derivatives in material science and industrial applications (Vikneshvaran & Velmathi, 2017).

Properties

IUPAC Name

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-12-6-5-7-13(10-12)18(22)23-20-11-15-14-8-3-4-9-16(14)21(2)17(15)19/h3-11H,1-2H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSYHOHGHXNCFX-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)ON=CC2=C(N(C3=CC=CC=C32)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)O/N=C/C2=C(N(C3=CC=CC=C32)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.